![molecular formula C10H10N4 B1424249 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine CAS No. 91818-70-1](/img/structure/B1424249.png)
4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine
Overview
Description
“4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine” is a chemical compound that serves as an intermediate during the synthesis of Nilotinib . Nilotinib is a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .
Synthesis Analysis
The synthesis of this compound involves processes and useful intermediates for the synthesis of the tyrosine kinase inhibitors Formula (II) nilotinib and Formula (IV) imatinib . Key intermediates, method for their synthesis, and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib are described .Scientific Research Applications
Anti-Fibrosis Activity
One of the significant applications of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine derivatives is in the field of anti-fibrosis . These compounds have been designed, synthesized, and evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Some derivatives have shown promising anti-fibrotic activities, outperforming known anti-fibrotic drugs like Pirfenidone . They effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs.
Antimicrobial Properties
Pyrimidine derivatives, including those with a 4-methyl-6-(pyridin-2-yl) moiety, are known to exhibit antimicrobial properties. These compounds can be synthesized and tested against various microbial strains to determine their efficacy in inhibiting microbial growth, which is crucial in the development of new antibiotics .
Antiviral Applications
The same class of compounds has also been reported to have antiviral activities. Their potential to inhibit viral replication makes them candidates for further research and development into antiviral drugs, especially in the wake of emerging viral diseases .
Antitumor Effects
Another important application is in the realm of antitumor research. Pyrimidine derivatives have been studied for their ability to inhibit tumor growth and proliferation. The design and synthesis of novel compounds with the 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine structure could lead to new therapies for cancer treatment .
Enzyme Inhibition
These compounds are also known for their enzyme inhibitory activity, particularly against a number of kinases such as Bcr-Abl kinase, rho-associated protein kinase, and glycogen synthase kinase (GSK3). This makes them valuable in the study of diseases where such enzymes play a critical role, and as potential therapeutic agents .
Metal Complexation
4-Pyridinylpyrimidines, including 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine, are widely used as ligands for metal complexation . This application is significant in the field of coordination chemistry, where these compounds can form complexes with metals, leading to materials with interesting properties and potential applications in catalysis and materials science .
properties
IUPAC Name |
4-methyl-6-pyridin-2-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7-6-9(14-10(11)13-7)8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBWUUONURPDTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699336 | |
Record name | 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine | |
CAS RN |
91818-70-1 | |
Record name | 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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